2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid
Description
This compound is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 2, a methyl substituent at position 6, and a carboxylic acid moiety at position 8.
Propriétés
IUPAC Name |
6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10-7-11-5-6-17(15(20)21-16(2,3)4)9-13(11)12(8-10)14(18)19/h7-8H,5-6,9H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAWUUITRUCWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Carboxylation via Metallation
Directed ortho-metallation (DoM) strategies enable carboxylation at C8. Using lithium diisopropylamide (LDA) at −78°C, the THIQ intermediate is deprotonated, followed by quenching with dry ice (CO₂) to yield the carboxylic acid. This method achieves >85% regioselectivity for C8 when steric hindrance at C6 (from the methyl group) directs metallation.
Hydrolysis of Cyano or Ester Precursors
Starting from 8-cyano-THIQ derivatives, hydrolysis with LiOH/H₂O₂ in tetrahydrofuran (THF) produces the carboxylic acid. For example, methyl 8-cyano-6-methyl-THIQ-3-carboxylate is hydrolyzed at 60°C for 12 hours, achieving 92% conversion.
Boc Protection of the Secondary Amine
The tert-butoxycarbonyl (Boc) group is introduced to protect the THIQ nitrogen prior to further functionalization:
Direct Boc Protection
Treatment of the THIQ free base with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C affords the Boc-protected derivative in >95% yield. Kinetic control ensures monoprotection, avoiding over-acylation.
Sequential Protection-Deprotection
In cases where the carboxylic acid group is sensitive to Boc conditions, a temporary protecting group (e.g., methyl ester) is used. After Boc protection, the ester is hydrolyzed with LiOH/THF to reveal the carboxylic acid.
Regioselective Methylation at Position 6
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using methyl chloride and AlCl₃ in nitrobenzene selectively installs the methyl group at C6. The reaction proceeds at 25°C for 6 hours, yielding 75–80% of the alkylated product.
Suzuki-Miyaura Coupling
For higher precision, a boronic ester at C6 is coupled with methylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1). This method achieves >90% yield but requires pre-functionalization of the THIQ core with a halogen at C6.
Synthetic Route Optimization and Challenges
Route Selection
A comparative analysis of two dominant routes is summarized below:
| Parameter | Route A (Pictet-Spengler) | Route B (Bischler-Napieralski) |
|---|---|---|
| Starting Material Cost | Low ($120/mol) | High ($450/mol) |
| Total Steps | 4 | 5 |
| Overall Yield | 62% | 48% |
| Key Limitation | Acid-sensitive intermediates | Requires anhydrous conditions |
Route A is preferred for scalability, while Route B offers better stereochemical control.
Byproduct Formation
Common byproducts include:
-
Over-alkylation at C5 or C7 (5–10% yield loss).
-
Decarboxylation during high-temperature steps, mitigated by using KHCO₃ buffers.
Large-Scale Production Considerations
Catalytic Efficiency
Pd/C (5% loading) in hydrogenation steps reduces dihydroisoquinoline intermediates with 99% conversion at 50 psi H₂.
Purification
Crystallization from ethyl acetate/hexane (1:3) removes residual methyl esters, achieving >99.5% purity.
Emerging Methodologies
Analyse Des Réactions Chimiques
2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran, acetonitrile, and trifluoroacetic acid . Major products formed from these reactions include the deprotected amine and various oxidized or reduced derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is primarily recognized for its role as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Notable applications include:
- Anticancer Agents : Research indicates that derivatives of tetrahydroisoquinoline structures exhibit significant anticancer activity. Studies have shown that compounds with similar frameworks can inhibit tumor growth by targeting specific pathways involved in cancer progression .
- Neuroprotective Effects : Compounds derived from tetrahydroisoquinoline have been studied for their neuroprotective properties. They may play a role in mitigating neurodegenerative diseases by acting on neurotransmitter systems and reducing oxidative stress .
Organic Synthesis
The versatility of 2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid in organic synthesis is notable:
- Synthesis of Amino Acids : The compound can be utilized in the synthesis of amino acids and peptides. Its ability to undergo various chemical transformations makes it an essential intermediate in peptide synthesis protocols .
- Chiral Auxiliary : It serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically enriched compounds which are critical in pharmaceuticals .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Synthesis of Anticancer Agents
A recent study demonstrated the synthesis of novel tetrahydroisoquinoline derivatives using 2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid as a starting material. The derivatives exhibited promising cytotoxicity against various cancer cell lines, indicating potential as new anticancer drugs .
Case Study 2: Neuroprotective Compounds
Research conducted on the neuroprotective effects of tetrahydroisoquinoline derivatives revealed that certain modifications to 2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid enhanced its ability to protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest its potential use in treating neurodegenerative disorders like Alzheimer's disease .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for bioactive compounds | Anticancer and neuroprotective activities |
| Organic Synthesis | Intermediate for amino acids and peptides | Essential for asymmetric synthesis |
| Case Study - Anticancer | Novel derivatives synthesized from the compound | Promising cytotoxicity against cancer cell lines |
| Case Study - Neuroprotection | Modifications enhance protective effects | Potential treatment for neurodegenerative diseases |
Mécanisme D'action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves the protection of the amine group through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable intermediate. The Boc group can be removed under acidic conditions, resulting in the formation of the free amine . This process is crucial in peptide synthesis and other organic transformations.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
- The molecular weight (295.31 g/mol) is lower than the methyl variant, and the fluorine atom may enhance bioavailability due to improved lipophilicity .
- 5,7-Dichloro analogue (C₁₅H₁₇Cl₂NO₄): Chlorine atoms at positions 5 and 7 increase molecular weight (346.21 g/mol) and lipophilicity. The carboxylic acid at position 6 (vs.
Analogues with Hydroxy/Methoxy and Bromo Substituents
- This compound (MW 328.20 g/mol) is less polar than the carboxylic acid derivative, impacting solubility .
- 6-Methoxy-8-bromo analogue (C₁₀H₁₂BrNO): Methoxy at C6 provides electron-donating effects, stabilizing the aromatic system. The absence of a Boc group simplifies synthesis but reduces protection during functionalization .
Complex Derivatives with Spiro or Imidazole Cores
- Diazaspiro[3.4]octane derivative (C₂₇H₃₀N₂O₆) : A spiro structure with dual Boc groups increases steric hindrance and molecular weight (478.54 g/mol), limiting membrane permeability but enhancing stability in acidic conditions .
- Imidazole-based analogues (e.g., 5{123}): These hybrids integrate tetrahydroisoquinoline and imidazole moieties, leveraging the Boc group for selective deprotection. Their larger size (MW > 400 g/mol) may reduce solubility compared to simpler tetrahydroisoquinolines .
Data Table: Key Comparative Properties
*Calculated based on analogous structures due to lack of explicit data.
Activité Biologique
2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.36 g/mol
- CAS Number : 151838-62-9
The compound features a tetrahydroisoquinoline core with a tert-butoxycarbonyl group and a carboxylic acid functional group, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of tetrahydroisoquinoline derivatives have been extensively studied. The following sections summarize key findings related to the specific compound .
Anticancer Activity
Recent studies have demonstrated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound has been shown to inhibit Bcl-2 family proteins, which play a crucial role in regulating apoptosis in cancer cells. Inhibition of these proteins can lead to increased apoptosis in malignant cells .
- Cell Proliferation Assays : MTT assays conducted on various cancer cell lines indicate that 2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid exhibits anti-proliferative effects with IC50 values ranging from 5 to 20 µM depending on the cell line tested .
- Case Study : A study involving Jurkat cells revealed that treatment with this compound resulted in significant activation of caspase-3 and induction of apoptosis in a dose-dependent manner .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat | 11 | Caspase activation |
| HeLa | 15 | Bcl-2 inhibition |
| MCF-7 | 10 | Apoptosis induction |
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit other pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various strains, although specific data on this compound is limited compared to other derivatives .
- Neuroprotective Effects : Some tetrahydroisoquinoline derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or antioxidant activity .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. The presence of the tert-butoxycarbonyl group appears to enhance solubility and stability while maintaining bioactivity.
Synthesis Methodology
The synthesis typically involves:
- Formation of the tetrahydroisoquinoline core through cyclization reactions.
- Introduction of functional groups via selective acylation or alkylation methods.
Q & A
Q. What are the critical parameters for synthesizing the compound with high yield?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Maintaining optimal ranges (e.g., 0–25°C for Boc protection/deprotection steps) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for acylation and cyclization steps.
- Protecting group management : The tert-butoxycarbonyl (Boc) group must be introduced early to protect the amine moiety, then selectively removed under acidic conditions (e.g., TFA) without degrading the tetrahydroisoquinoline core .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate key steps like Friedel-Crafts alkylation.
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory due to potential skin/eye irritation (GHS H315/H319) .
- Ventilation : Use fume hoods to minimize inhalation risks (GHS H335) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .
Q. Which analytical methods are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the methyl (C6) and carboxylic acid (C8) groups.
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does the Boc group influence the compound’s reactivity?
- Stability enhancement : The Boc group shields the amine from undesired nucleophilic reactions, enabling selective functionalization of the carboxylic acid or methyl groups .
- Acid-labile deprotection : The Boc group can be removed under mild acidic conditions (e.g., 50% TFA in DCM), allowing downstream modifications (e.g., peptide coupling) .
- Steric effects : The bulky tert-butyl moiety may hinder access to the tetrahydroisoquinoline core in catalytic reactions, necessitating tailored catalysts .
Q. How can contradictions in reported toxicity data be resolved?
- Source comparison : Discrepancies (e.g., acute toxicity in vs. “no known hazard” in ) may arise from differences in sample purity or testing protocols.
- In-house validation : Conduct Ames tests (mutagenicity) and acute toxicity assays (OECD 423) using rigorously purified batches.
- Environmental assessment : Evaluate ecotoxicity (e.g., Daphnia magna LC50) to address gaps in biodegradability data .
Q. How can stability under varying pH conditions be evaluated?
- pH stability screen : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via HPLC and identify byproducts using LC-MS. The Boc group is stable at neutral pH but hydrolyzes rapidly under strongly acidic/basic conditions .
- Stabilization strategies : Lyophilization or formulation with cyclodextrins can enhance shelf life .
Q. What synthetic challenges arise with substituents at C6 and C8?
- Regioselectivity issues : Introducing the methyl group at C6 may require directed ortho-metalation or Friedel-Crafts strategies to avoid competing reactions at C7 .
- Carboxylic acid functionalization : Activate the C8-acid as a mixed anhydride for amide bond formation, avoiding side reactions with the Boc-protected amine .
- Orthogonal protection : Use Fmoc for temporary amine protection if simultaneous modification of C6 and C8 is needed .
Q. What computational methods predict biological interactions?
- Molecular docking : Simulate binding to targets (e.g., opioid receptors) using AutoDock Vina and homology models.
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro at C6) with activity data to guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
